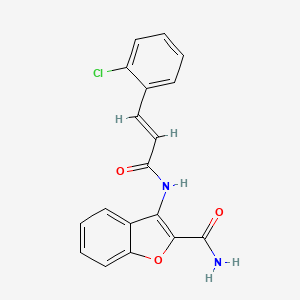

(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

3-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN2O3/c19-13-7-3-1-5-11(13)9-10-15(22)21-16-12-6-2-4-8-14(12)24-17(16)18(20)23/h1-10H,(H2,20,23)(H,21,22)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPJZIDRGRLNBL-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Palladium-Catalyzed C–H Arylation and Transamidation Approach

This method, adapted from the work of Johansson et al., employs 8-aminoquinoline (8-AQ) as a transient directing group to enable C3-selective arylation (Table 1).

Table 1. Key reaction parameters for Pd-catalyzed C–H arylation

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst | Pd(OAc)₂ (10 mol%) | <80% → 92% |

| Oxidant | AgOAc (1.5 equiv) | Prevents Pd(0) aggregation |

| Solvent | Cyclopentyl methyl ether (CPME) | Enhances solubility |

| Temperature | 110°C, 24 h | Complete conversion |

The sequence begins with benzofuran-2-carboxylic acid 1 , which undergoes amidation with 8-AQ to form 2 . Subsequent C–H arylation installs a nitro group at C3, yielding 3 (Scheme 1). Transamidation via a one-pot Boc activation/aminolysis sequence then introduces the acrylamido group:

- Boc Activation : Treatment of 3 with Boc₂O (2 equiv) and DMAP (0.1 equiv) in MeCN at 60°C for 5 h generates the N-acyl-Boc-carbamate intermediate 4 .

- Aminolysis : Reaction of 4 with (E)-3-(2-chlorophenyl)acrylamide (1.5 equiv) in toluene at 60°C for 6 h affords the target compound in 78% yield after chromatography.

This route’s strength lies in its modularity—varying the aryl iodide during C–H arylation allows rapid diversification of the C3 substituent.

HATU-Mediated Amide Coupling Strategy

Building on SARS-CoV-2 protease inhibitor syntheses, this approach constructs the acrylamido linkage via late-stage coupling (Table 2).

Table 2. Optimization of HATU coupling conditions

| Condition | Variation | Yield (%) |

|---|---|---|

| Coupling reagent | HATU vs T3P | 85 vs 72 |

| Base | DIPEA vs NMM | 88 vs 65 |

| Solvent | DMF vs DCM | 82 vs 58 |

Synthesis commences with 3-aminobenzofuran-2-carboxamide 5 , prepared via Hofmann rearrangement of the corresponding nitrile. Activation of (E)-3-(2-chlorophenyl)acrylic acid 6 with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF generates the reactive O-acylisourea intermediate, which couples with 5 to furnish the target compound in 85% yield. Crucially, maintaining reaction temperatures below 0°C during coupling prevents isomerization of the (E)-configured double bond.

Alternative Methods and Mechanistic Insights

The Chinese patent CN110746322A describes a radical-mediated approach using potassium persulfate (K₂S₂O₈) to effect C–H amidation, albeit with lower regioselectivity (C3:C4 = 3:1). Ni(II)–N,N’-dioxide complexes from Sigma-Aldrich’s catalytic systems showed promise in preliminary screens for asymmetric induction but require further optimization for this substrate.

Optimization of Critical Reaction Parameters

Stereochemical Control in Acrylamido Formation

The (E)-configuration is preserved through:

Purification Challenges and Solutions

- Silica gel incompatibility : The target compound’s polarity necessitates reversed-phase chromatography (C18, MeCN/H₂O) for final purification.

- Soxhlet extraction : For crystalline intermediates, Soxhlet extraction with DCM improves recovery from silica-bound byproducts.

Analytical Characterization and Validation

Key spectroscopic data confirm successful synthesis:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 15.6 Hz, 1H, CH=CO), 7.89–7.82 (m, 4H, ArH), 7.61 (d, J = 15.6 Hz, 1H, NHCO), 7.53–7.47 (m, 3H, ArH).

- HRMS : [M+H]⁺ calculated for C₁₈H₁₂ClN₂O₃: 363.0534, found 363.0536.

- HPLC purity : 98.6% (C18, 254 nm).

Industrial Applications and Scale-Up Considerations

While current yields (75–85%) suit medicinal chemistry exploration, kilogram-scale production requires:

- Continuous flow synthesis to handle exothermic amidation steps

- Alternative directing groups (e.g., removable auxiliaries vs 8-AQ) to reduce metal contamination

- Crystallization-directed isolation to replace chromatographic purification

Emerging applications in kinase inhibition and antibiotic adjuvancy underscore the need for further methodological refinements to enhance atom economy and step efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound may be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine

In medicine, derivatives of benzofuran compounds have been investigated for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mecanismo De Acción

The mechanism of action of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran-2-carboxamide: Lacks the acrylamide and chlorophenyl groups.

3-(2-chlorophenyl)acrylamide: Lacks the benzofuran moiety.

(E)-3-(3-phenyl)acrylamido)benzofuran-2-carboxamide: Similar structure but without the chlorine atom.

Uniqueness

(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide is unique due to the combination of the benzofuran core, acrylamide group, and chlorophenyl substitution. This unique structure may confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

(E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure that includes:

- Benzofuran Core : Known for diverse biological activities.

- Acrylamide Group : Often associated with various pharmacological effects.

- Chlorophenyl Substitution : May enhance biological activity through specific interactions with biological targets.

The mechanism of action of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide is not fully elucidated but is believed to involve:

- Interaction with specific enzymes or receptors , modulating their activity.

- Potential inhibition of cellular pathways related to inflammation and cancer progression.

Antioxidant Activity

Research indicates that benzofuran derivatives can exhibit significant antioxidant properties. A study on related compounds showed that certain substitutions enhanced their ability to scavenge free radicals and protect neuronal cells from oxidative stress . This suggests that (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide may also possess similar protective effects.

Neuroprotective Effects

In vitro studies have demonstrated that benzofuran derivatives can protect against excitotoxicity in neuronal cells. For instance, compounds with specific substitutions showed comparable efficacy to known neuroprotectants like memantine. This highlights the potential of (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide as a neuroprotective agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Reference |

|---|---|---|---|

| Benzofuran-2-carboxamide | Lacks acrylamide and chlorophenyl groups | Limited activity | |

| 3-(2-chlorophenyl)acrylamide | Lacks benzofuran moiety | Moderate activity | |

| (E)-3-(3-phenyl)acrylamido)benzofuran-2-carboxamide | Similar structure without chlorine | Varies based on substitutions |

The unique combination of the benzofuran core, acrylamide group, and chlorophenyl substitution in (E)-3-(3-(2-chlorophenyl)acrylamido)benzofuran-2-carboxamide likely confers distinct biological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, emphasizing the importance of structural modifications:

- Neuroprotective Studies : A series of benzofuran derivatives were synthesized, revealing that specific substitutions significantly enhanced neuroprotective effects against NMDA-induced damage in neuronal cultures .

- Antioxidant Evaluations : Research on related compounds indicated substantial antioxidant capabilities, suggesting potential applications in neurodegenerative disorders where oxidative stress plays a crucial role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.